REACTION_CXSMILES
|
O.[CH3:2][CH:3]([CH3:5])[O-:4].[CH3:6][CH:7](C)[O-:8].C[CH:11](C)[O-:12].CC(C)[O-].[Ti+4:18].CC(O)(CC(C)(O)CCCC)C>CC(O)C>[CH3:2][CH:3]([O:4][C:7]([CH3:6])=[O:8])[CH2:5][O:12][CH3:11].[Ti:18] |f:1.2.3.4.5|
|
Name
|
2,4-dimethyl-2,4-octanediol
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CC(CCCC)(O)C)O
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
284 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dropped at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CONCENTRATION
|
Details
|
After the solution was concentrated under reduced pressure at 30° C.
|
Type
|
TEMPERATURE
|
Details
|
it was heated to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
Then, PGMEA (1,200 g) was added
|
Type
|
TEMPERATURE
|
Details
|
heated under reduced pressure at 40° C. until no BOH
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[CH3:2][CH:3]([CH3:5])[O-:4].[CH3:6][CH:7](C)[O-:8].C[CH:11](C)[O-:12].CC(C)[O-].[Ti+4:18].CC(O)(CC(C)(O)CCCC)C>CC(O)C>[CH3:2][CH:3]([O:4][C:7]([CH3:6])=[O:8])[CH2:5][O:12][CH3:11].[Ti:18] |f:1.2.3.4.5|
|
Name
|
2,4-dimethyl-2,4-octanediol
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CC(CCCC)(O)C)O
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
284 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dropped at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CONCENTRATION
|
Details
|
After the solution was concentrated under reduced pressure at 30° C.
|
Type
|
TEMPERATURE
|
Details
|
it was heated to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
Then, PGMEA (1,200 g) was added
|
Type
|
TEMPERATURE
|
Details
|
heated under reduced pressure at 40° C. until no BOH
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |